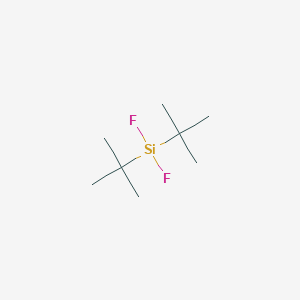
二叔丁基二氟硅烷
描述
DI-Tert-butyldifluorosilane (TBDMS) is a fluorosilane compound that has been used in a wide range of scientific research applications. It is an organosilicon compound, which is a combination of silicon and carbon, and is an important reagent in organic synthesis. TBDMS is a versatile compound that is used in a variety of laboratory experiments, and has been extensively studied for its biochemical and physiological effects.
科学研究应用
Application 1: Fluorescent Probes
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of fluorescent probes based on the bimane scaffold. These probes have tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application : The probes are designed and synthesized with varied electronic properties. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application 2: Oxygen Sensing and OLED Applications
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of materials for oxygen sensing and OLED applications .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized material exhibited efficient deep-blue thermally activated delayed fluorescence with emission maximum at 425 nm and a photoluminescence quantum yield of 84% .
Application 3: Oxygen Sensing
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of materials for oxygen sensing .
- Methods of Application : The synthesized di-tert-butyl-dimethylacridinyl disubstituted oxygafluorene is dispersed under a nitrogen atmosphere in an inert polymer .
- Results or Outcomes : Its TADF intensity decreased by 14 times when the sample was placed under an oxygen environment showing its potential for optical sensing of oxygen. The optical sensor demonstrated oxygen sensitivity of up to ca. 30,000 ppm with a Stern–Volmer constant KSV of 5.26 × 10 −5 ppm −1 .
Application 4: PET Applications
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of para-Functionalized Aryl-di-tert-butylfluorosilanes as Potential Labeling Synthons for 18F Radiopharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The applicability of the synthesized [18F]maleimido derivative for PET has been verified by in vivo experiments .
Application 5: Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of materials for OLED applications .
- Methods of Application : The synthesized di-tert-butyl-dimethylacridinyl disubstituted oxygafluorene is dispersed under a nitrogen atmosphere in an inert polymer .
- Results or Outcomes : An electroluminescence spectrum with a peak wavelength at 446 nm and full width at half maximum of 62 nm was observed using the compound as a thermally activated delay fluorescence emitter in organic light-emitting diodes. The maximum external efficiency of the deep-blue device with CIE y of 0.08 reached 9.9% .
Application 6: Positron Emission Tomography (PET) Radiopharmaceuticals
- Summary of Application : DI-Tert-butyldifluorosilane is used in the synthesis of para-Functionalized Aryl-di-tert-butylfluorosilanes as Potential Labeling Synthons for 18F Radiopharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The applicability of the synthesized [18F]maleimido derivative for PET has been verified by in vivo experiments .
属性
IUPAC Name |
ditert-butyl(difluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAZDTADWBWCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460828 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Tert-butyldifluorosilane | |
CAS RN |
558-63-4 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butyldifluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

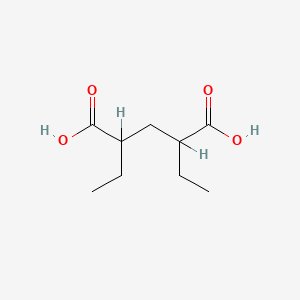
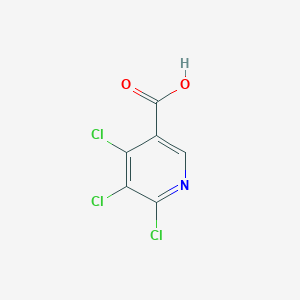
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
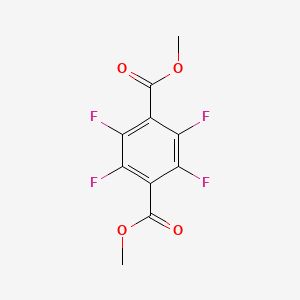
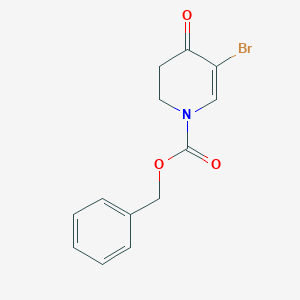
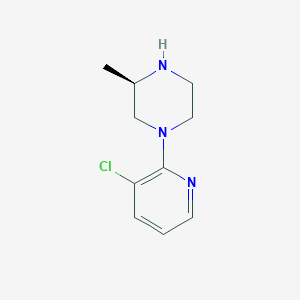
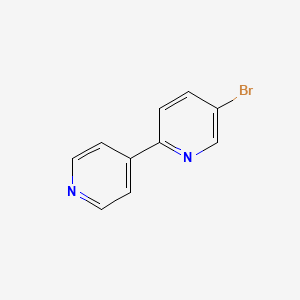
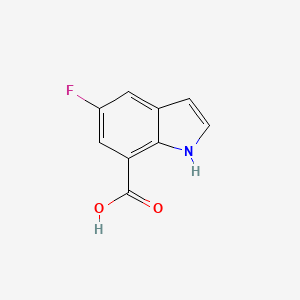
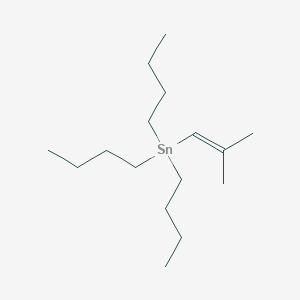
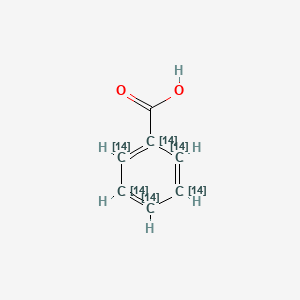
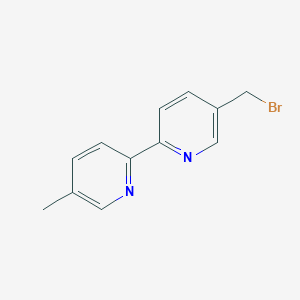
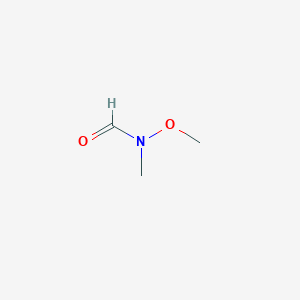
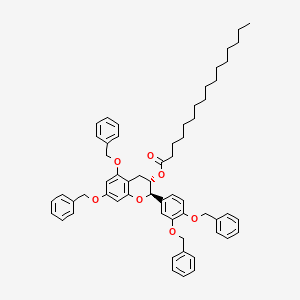
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)